2-(2-(4-((4-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)acetyl chloride
Overview
Description
[2-[4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]acetyl Chloride Dihydrochloride is an intermediate in the synthesis of Cetirizine, an nonsedating type histamine H1-receptor antagonist.
Scientific Research Applications
Metal-Based Chemotherapy
- This compound has been utilized in the development of novel metal-based chemotherapies for tropical diseases. Complexes prepared using this compound and other related substances have shown potential against diseases like Trypanosoma cruzi, the causative agent of Chagas disease (Navarro et al., 2000), (Navarro et al., 2001).
Pharmaceutical Manufacturing
- It's been applied in new manufacturing procedures for drugs like cetirizine dihydrochloride, showcasing its utility in pharmaceutical synthesis processes (Reiter et al., 2012).
Antifungal Activity
- Some derivatives of this compound, like ketoconazole, have demonstrated significant antifungal activity, particularly against conditions such as vaginal candidosis and cutaneous candidosis (Heeres et al., 1979).
Antihistamine Applications
- As a principal metabolite of hydroxyzine, this compound is effective in the treatment of conditions like urticaria and allergic rhinitis, functioning as a selective H1 histamine receptor antagonist (Arlette, 1991).
Synthesis and Optimization
- Research has been conducted on the synthesis and optimization of this compound, indicating its importance in chemical manufacturing and research applications (Jin-peng, 2013).
Novel Compound Development
- It has been used in the development of new compounds with potential pharmaceutical applications, highlighting its versatility in chemical synthesis (Wujec & Typek, 2023).
Biological Screening
- There's ongoing research into the biological activity of compounds derived from this chemical, particularly their efficacy against bacteria and fungi, and their potential in medicinal chemistry (Guna et al., 2009).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24Cl2N2O2/c22-19-8-6-18(7-9-19)21(17-4-2-1-3-5-17)25-12-10-24(11-13-25)14-15-27-16-20(23)26/h1-9,21H,10-16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRMCCUMBKXPXBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOCC(=O)Cl)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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